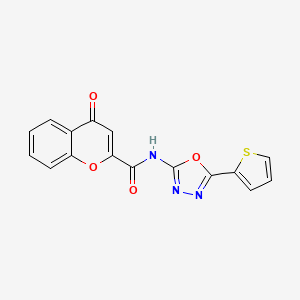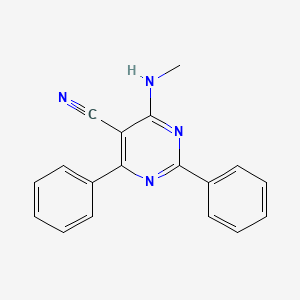
4-(Methylamino)-2,6-diphenylpyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Methylamino)-2,6-diphenylpyrimidine-5-carbonitrile” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a methylamino group, which is a functional group consisting of a methyl group attached to an amino group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, with the phenyl, methylamino, and carbonitrile groups attached at the 2, 4, and 5 positions respectively. The exact structure would depend on the specific orientations and conformations of these groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and nitrile groups might make it more soluble in polar solvents.
科学的研究の応用
Synthesis and Antibacterial Activity
- A Novel Synthesis Approach : 4-Amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives, closely related to 4-(Methylamino)-2,6-diphenylpyrimidine-5-carbonitrile, were synthesized using a one-pot, three-component reaction. This process utilized magnetic nano Fe3O4 particles as a catalyst and was conducted under solvent-free conditions. The resulting derivatives were then converted into 3-Amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives, demonstrating an efficient and environmentally friendly reaction method. These derivatives exhibited notable antibacterial activity (Rostamizadeh et al., 2013).
Synthesis of Bioactive Heterocycles
- Building Blocks for Heterocycles : Another derivative, 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3- c ]pyrazole-5-carbonitrile, was used as a building block for synthesizing new heterocycles including pyrimidinone, oxazinone, and iminopyrimidine. These compounds, characterized using various spectral techniques, showed potent antimicrobial activity (El-ziaty et al., 2018).
Three-Component Synthesis Method
- Efficient Synthesis of Triazolo and Pyrimidine Derivatives : A simple and convenient method was developed for synthesizing new 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles. This three-component condensation process involved aromatic aldehydes, ethyl cyanoacetate, and either 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol (Ranjbar‐Karimi et al., 2010).
Chemical Transformations for Novel Compounds
- Exploring Amino Group Transformations : 4-(4-Aminophenyl)-2,6-diphenylpyrimidine underwent various transformations at its amino group, leading to the creation of several derivatives, including N-(2,4-dinitrophenyl) and N-acyl derivatives, and substituted quinazolines containing a 2,4,6-triphenylpyrimidine fragment. These transformations showcase the chemical versatility of the compound (Harutyunyan et al., 2020).
Antimicrobial Activity Studies
Synthesis of Antimicrobial Agents : Various substituted-N-(5-cyanopyrimidin-4yl)benzamides, synthesized from 4-Aminopyrimidine-5-carbonitrile, demonstrated significant antimicrobial and antioxidant activities. These findings highlight the potential use of these compounds in medical applications (Lavanya et al., 2010).
Pyrimidines and Condensed Pyrimidines : A study involving the synthesis of new pyrimidines and condensed pyrimidines showed these compounds' effectiveness against both Gram-positive and Gram-negative bacteria. This research underlines the significance of these compounds in developing new antimicrobial agents (Abdelghani et al., 2017).
Application in Photopolymerization Processes
- Monitoring Photopolymerization : A study demonstrated the effectiveness of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives as fluorescent molecular sensors in monitoring photopolymerization processes. These derivatives also showed potential as long-wavelength co-initiators for diphenyliodonium salts initiators in photopolymerization, underscoring their dual utility in industrial applications (Ortyl et al., 2019).
作用機序
将来の方向性
特性
IUPAC Name |
4-(methylamino)-2,6-diphenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-20-18-15(12-19)16(13-8-4-2-5-9-13)21-17(22-18)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCYHNBEQARRGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

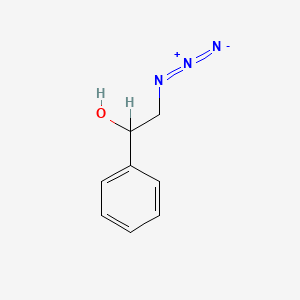

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide](/img/structure/B2367470.png)
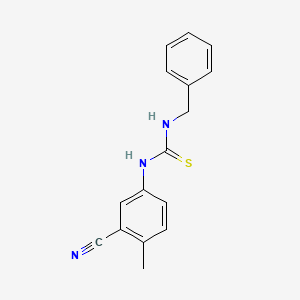
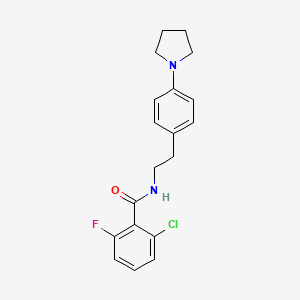


![8-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2367475.png)
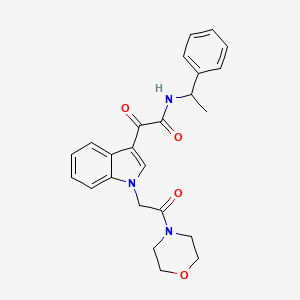
![N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2367481.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-[(2-cyanoethyl)sulfamoyl]benzoate](/img/structure/B2367482.png)

![(3E)-1-benzyl-3-{[(4-methoxybenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2367486.png)
